Cas no 2137761-53-4 (methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate)

Methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate is a synthetic intermediate with potential applications in pharmaceutical and agrochemical research. Its structure features a tetrahydroquinoline core substituted with a chloro group at the 2-position and a 2-methylbutan-2-yl moiety at the 6-position, enhancing steric and electronic properties. The methyl ester group at the 4-position offers versatility for further functionalization. This compound is valued for its stability and reactivity, making it suitable for derivatization in drug discovery and material science. Its well-defined molecular architecture allows for precise modifications, supporting the development of novel bioactive compounds.
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate structure
2137761-53-4 structure
商品名:methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
CAS番号:2137761-53-4
MF:C16H22ClNO2
メガワット:295.80438375473
CID:6199846
PubChem ID:165474206

methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
    • EN300-1129248
    • 2137761-53-4
    • インチ: 1S/C16H22ClNO2/c1-5-16(2,3)10-6-7-13-11(8-10)12(15(19)20-4)9-14(17)18-13/h9-10H,5-8H2,1-4H3
    • InChIKey: ODPILPUACZLMNW-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C(=O)OC)=C2C(CCC(C2)C(C)(C)CC)=N1

計算された属性

  • せいみつぶんしりょう: 295.1339066g/mol
  • どういたいしつりょう: 295.1339066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 358
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 39.2Ų

methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1129248-5g
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
2137761-53-4 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1129248-0.25g
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
2137761-53-4 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1129248-0.1g
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
2137761-53-4 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1129248-1.0g
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
2137761-53-4
1g
$914.0 2023-06-09
Enamine
EN300-1129248-5.0g
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
2137761-53-4
5g
$2650.0 2023-06-09
Enamine
EN300-1129248-1g
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
2137761-53-4 95%
1g
$914.0 2023-10-26
Enamine
EN300-1129248-0.05g
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
2137761-53-4 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1129248-2.5g
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
2137761-53-4 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1129248-0.5g
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
2137761-53-4 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1129248-10.0g
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
2137761-53-4
10g
$3929.0 2023-06-09

methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate 関連文献

methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylateに関する追加情報

Methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate: A Comprehensive Overview

Methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate is a complex organic compound with the CAS number No. 2137761-53-4. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a quinoline ring system with substituents at positions 2, 4, and 6. The presence of a methyl group at position 4 and a chlorine atom at position 2 introduces unique electronic and steric properties to the molecule. Additionally, the substituent at position 6 is a bulky group, specifically a 2-methylbutan-2-yl group, which further influences the compound's reactivity and physical properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of such complex molecules. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enantioselective synthesis techniques, to construct the quinoline skeleton with high efficiency. These methods not only enhance the purity of the final product but also allow for greater control over stereochemistry, which is critical for applications in drug discovery.

The quinoline moiety in methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate is known for its aromatic stability and ability to participate in π-π interactions. This makes it an attractive candidate for use in supramolecular chemistry and nanotechnology. For instance, studies have shown that quinoline derivatives can self-assemble into ordered nanostructures under specific conditions, opening new avenues for applications in electronics and sensing technologies.

In terms of biological activity, methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound exhibits moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. While further research is needed to establish its efficacy in vivo, these findings highlight its potential as a lead compound for drug development.

The synthesis of this compound involves multiple steps that require meticulous control over reaction conditions. Key steps include the formation of the quinoline ring through a Skraup synthesis or a Friedlander annulation reaction. Subsequent functionalization steps introduce the chlorine atom and the bulky substituent at position 6. The use of protecting groups and selective deprotection strategies ensures that the carboxylic acid group remains intact throughout the synthesis process.

From an analytical standpoint, methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecular structure and purity of the compound. For example, proton NMR can reveal information about the chemical environment of protons attached to different parts of the molecule

Moreover,the compound's stability under various conditions has been evaluated to ensure its suitability for practical applications. Thermal analysis techniques such as differential scanning calorimetry (DSC) have shown that this compound has a melting point above 150°C

In conclusion,methyl 2-chloro-6-(2-methylbutan-2-yl)-5

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